molecular formula C19H15NO3S2 B2875860 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034484-88-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2875860
CAS No.: 2034484-88-1
M. Wt: 369.45
InChI Key: FBMDQCMZFDDAMS-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a hydroxy-substituted ethyl bridge bearing furan and thiophene moieties. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting kinases, anticancer pathways, and antimicrobial agents .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-18(15-11-13-5-1-2-6-14(13)25-15)20-12-19(22,16-7-3-9-23-16)17-8-4-10-24-17/h1-11,22H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMDQCMZFDDAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl Thioglycolate with Halogenated Benzaldehydes

A widely adopted route involves the base-mediated cyclization of ethyl thioglycolate and substituted benzaldehydes. For example, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate in dimethyl sulfoxide (DMSO) catalyzed by triethylamine at 80°C to yield ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (4 ) (Scheme 1).

Reaction Conditions:

Starting Material Solvent Base Temperature Time Yield
4-Chloro-2-fluorobenzaldehyde DMSO Triethylamine 80°C 2 h 85%

Hydrolysis of the ester (4 ) under basic conditions (NaOH, ethanol/water) produces benzo[b]thiophene-2-carboxylic acid (1 ).

Alternative Pathway via Bromomalonate Condensation

Ethyl bromomalonate and 4-chlorosalicylaldehyde undergo Knoevenagel-type condensation in 2-butanone with potassium carbonate, yielding ethyl 6-chlorobenzofuran-2-carboxylate. While this method primarily targets benzofurans, analogous conditions may apply to benzo[b]thiophenes by substituting sulfur-containing reagents.

Synthesis of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine

Grignard Reagent Acylation

Furan-2-ylmagnesium bromide (60 ) reacts with tert-butyl-2-(1H-imidazol-1-yl)-2-oxoacetate (61 ) to form tert-butyl-2-(furan-2-yl)-2-oxoacetate (62 ) (Scheme 2). Subsequent reduction of the ketone to a secondary alcohol (e.g., using NaBH4) and amination via reductive amination introduces the ethylamine moiety.

Key Data:

Intermediate Reagent Product Yield
62 NaBH4, MeOH 2-(Furan-2-yl)-2-hydroxy 78%

Thiophene-2-yl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation. For instance, treating 2-hydroxy-2-(furan-2-yl)ethylamine with thiophene-2-carbonyl chloride in dichloromethane (DCM) with aluminum chloride affords the bis-heterocyclic intermediate.

Oxidation of 1-(Furan-2-yl)Ethan-1-one

1-(Furan-2-yl)ethan-1-one (72 ) undergoes oxidation with selenium dioxide to form furylglyoxalic acid (73 ), which is esterified and deprotected to yield furan-2-ylglyoxylate (59 ). Reductive amination with thiophen-2-ylmethylamine introduces the thiophene moiety.

Amide Bond Formation

Carboxylic Acid Activation

Benzo[b]thiophene-2-carboxylic acid (1 ) is activated as an acid chloride using thionyl chloride (SOCl2) or coupling agents like HATU. Reaction with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine in tetrahydrofuran (THF) at 0–25°C yields the target carboxamide (Scheme 3).

Optimized Conditions:

Activator Solvent Temperature Reaction Time Yield
HATU THF 0°C → 25°C 12 h 92%

Challenges and Optimization

Regioselectivity in Heterocyclic Functionalization

Electrophilic acylation of thiophenes often requires Lewis acids (e.g., AlCl3) to direct substitution to the α-position. Competing β-substitution is mitigated by steric hindrance or electron-donating groups.

Stereochemical Considerations

The hydroxy group in the ethylamine linker introduces a stereocenter. Racemic mixtures are common unless chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) are employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound with a molecular weight of approximately 369.5 g/mol. It consists of a benzo[b]thiophene core and unique furan and thiophene moieties, giving it potential biological activity and unique chemical properties. Due to its unique structure, this compound has potential applications in medicinal chemistry.

Reactivity
The reactivity of this compound can be altered by its functional groups. The carboxamide group is susceptible to hydrolysis in acidic or basic conditions, which yields the corresponding carboxylic acid and amine. The furan and thiophene rings are also able to undergo electrophilic aromatic substitution reactions, which can lead to further functionalization of the compound. Studies have shown that similar compounds can participate in oxidation and reduction reactions, which can modify their biological activity.

Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways starting from readily available precursors. One common method includes the formation of the benzo[b]thiophene core followed by the introduction of the furan and thiophene substituents through coupling reactions. Techniques such as Suzuki or Heck coupling may be used to achieve the desired structural modifications, and methods involving carbonyl chemistry could be utilized to introduce the carboxamide functionality effectively.

Potential Applications
this compound may be helpful in treating infections caused by resistant strains of bacteria or viruses and could be further derivatized to enhance its pharmacological profile.

Research suggests that compounds similar to this compound may exhibit significant biological activities, including antiviral and antimicrobial properties. Derivatives containing furan and thiophene moieties have demonstrated potential as inhibitors against various pathogens, including bacteria and viruses. Furan-based compounds, in particular, have demonstrated potential as inhibitors of the influenza A virus, highlighting their relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling, proliferation, and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs Identified:

5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) and N-(Furan-2-Ylmethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide (28)

  • Similarities : Both feature a benzo[b]thiophene-2-carboxamide scaffold with heteroaromatic substituents (thiophene or furan).
  • Differences : The target compound includes a hydroxyethyl bridge connecting furan and thiophene, whereas analogs 27 and 28 use a methylene linker. This difference may affect solubility and metabolic stability.

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Similarities : Shares the thiophene-carboxamide motif.
  • Differences : The nitroaniline substituent in this analog contrasts with the hydroxy-ethyl-furan-thiophene group in the target compound, likely altering electronic properties and biological target interactions.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including furan and thiophene rings, suggest a range of biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound consists of a benzo[b]thiophene core with substituents that enhance its biological activity. The presence of hydroxyl and sulfonamide groups contributes to its solubility and reactivity.

Property Value
Molecular Weight344.39 g/mol
SolubilityModerately polar
Functional GroupsHydroxyl, Sulfonamide

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli . The compound's mechanism may involve inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. Compounds with similar structures demonstrated high percentages of human red blood cell (HRBC) membrane stabilization, indicating their ability to inhibit inflammatory processes. For example, one study reported stabilization percentages ranging from 86.70% to 99.25% . This suggests that the compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound are currently under investigation. Preliminary in vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines. For example, certain analogues demonstrated IC50 values in the micromolar range against human breast cancer cells . The exact mechanism by which these compounds exert anticancer effects may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of benzofuran-pyrazole derivatives, revealing that specific compounds effectively inhibited E. coli DNA gyrase with an IC50 of 9.80 µM, comparable to ciprofloxacin .
  • Anti-inflammatory Assay : In another study, compounds similar to the target showed significant HRBC membrane stabilization, which is indicative of their potential as anti-inflammatory agents .
  • Cytotoxicity Evaluation : A series of synthesized compounds were tested for their cytotoxic effects on various cancer cell lines, demonstrating moderate to high inhibitory activity against MDA-MB-231 (breast) and SK-Hep-1 (liver) cells .

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